molecular formula C19H13N3O4S B2536478 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207003-43-7

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2536478
CAS No.: 1207003-43-7
M. Wt: 379.39
InChI Key: QOEIPAPNNAPMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring fused chromene, thiazole, and benzoxazolone moieties. Its synthesis typically involves multi-step reactions starting from precursors like 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions with a piperidine catalyst, yielding intermediates such as 3-acetyl-8-methoxy-2H-chromen-2-one . Subsequent functionalization with thiazole and benzoxazolone groups enhances its bioactivity profile, particularly in antimicrobial and antioxidant applications .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c23-16(9-22-12-6-2-4-8-14(12)26-19(22)24)20-18-21-17-11-5-1-3-7-13(11)25-10-15(17)27-18/h1-8H,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEIPAPNNAPMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • The target compound’s benzoxazolone group distinguishes it from analogues with thiazolidinone (e.g., ) or isoxazole (e.g., ) moieties.
  • Higher synthetic yields (64–94%) are observed in chromen-thiazole derivatives compared to thiazolidinone-linked coumarins (60–75%) .
Antioxidant Activity:
  • N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide demonstrated superior antioxidant activity to ascorbic acid in DPPH assays, attributed to its coumarin-thiazolidinone hybrid structure .
  • Chromen-thiazole derivatives (e.g., Compound 13) showed moderate activity due to electron-withdrawing chloro substituents enhancing radical scavenging .
Antimicrobial Activity:
  • 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives exhibited potent antibacterial activity (MIC: 2–8 µg/mL) against S. aureus and E. coli .
  • Thiazolidinone-linked coumarins (e.g., ) displayed antifungal activity against C. albicans (IC₅₀: 12–25 µM) .
Receptor Targeting:
  • PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) showed high selectivity for TSPO receptors, making it a candidate for SPECT imaging .

Key Observations :

  • The benzoxazolone group in the target compound may enhance receptor-binding specificity compared to simpler acetamide derivatives .
  • Chloro and methoxy substituents in analogues improve lipophilicity and membrane penetration, critical for antimicrobial efficacy .

Physicochemical Properties

Property Target Compound N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide 2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide
Molecular Weight ~350–370 (estimated) 392.43 286.31
LogP (Predicted) 3.2–3.8 2.9 1.5
Hydrogen Bond Acceptors 6 5 4

Key Observations :

  • Higher LogP values in chromen-thiazole derivatives suggest better membrane permeability compared to quinazolinyl-thiazole analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.